molecular formula C11H17BrN2S B13288984 N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine

N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine

Cat. No.: B13288984
M. Wt: 289.24 g/mol
InChI Key: NFFXJKSKBXIBNO-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is a synthetic organic compound characterized by a brominated thiophene moiety linked via a methylene group to a 1-methylpiperidin-4-amine scaffold. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such features are critical.

Properties

Molecular Formula

C11H17BrN2S

Molecular Weight

289.24 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H17BrN2S/c1-14-6-4-9(5-7-14)13-8-10-2-3-11(12)15-10/h2-3,9,13H,4-8H2,1H3

InChI Key

NFFXJKSKBXIBNO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable method that can be adapted for industrial synthesis, given its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Compound (E)-N-((5-Bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine (3b)

  • Structure : Replaces the piperidine ring with a pyridine ring and introduces an imine bond.
  • Key Differences :
    • The imine linkage (C=N) in 3b is more reactive than the amine linkage (C-NH) in the target compound, leading to susceptibility to hydrolysis under acidic or aqueous conditions (Table 2, ).
    • Pyridine’s electron-deficient nature may reduce basicity compared to piperidine (pKa ~1–2 for pyridine vs. ~10–11 for piperidine), affecting solubility and target interactions.
  • Applications : Used in Suzuki coupling reactions for synthesizing aryl/het-aryl derivatives, indicating utility in cross-coupling chemistry.

Piperazine and Piperidine Derivatives

(E)-N-((5-Bromothiophen-2-yl)methylene)-4-phenylpiperazin-1-amine ()

  • Structure : Substitutes piperidine with a piperazine ring bearing a phenyl group.
  • Key Differences: Piperazine’s additional nitrogen increases hydrogen-bonding capacity and alters conformational flexibility.
  • Applications : Piperazine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier.

Fluorophenyl-Substituted Piperidines

N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine (Pimavanserin Impurity 1, CAS 359878-47-0)

  • Structure : Replaces bromothiophene with a 4-fluorophenyl group.
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and aromatic ring polarity compared to bromothiophene.
  • Applications : Used as an intermediate in the synthesis of pimavanserin, a serotonin receptor antagonist for Parkinson’s disease psychosis.

Heterocyclic Core Variations

CM-272 and CM-579 ()

  • Structure: Quinoline derivatives with piperidine/pyrrolidine substituents.
  • Key Differences: Quinoline’s planar structure enables intercalation with DNA or enzyme active sites, unlike the non-planar bromothiophene.
  • Applications : Dual inhibitors of G9a and DNMTs in cancer therapy.

Physicochemical and Pharmacokinetic Comparison

Property This compound N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine (E)-N-((5-Bromothiophen-2-yl)methylene)-4-phenylpiperazin-1-amine
Molecular Weight ~287.2 g/mol 222.3 g/mol ~357.3 g/mol
ClogP (Estimated) ~2.8 ~2.1 ~3.5
pKa (Amine) ~10.5 ~10.2 ~9.8 (piperazine N)
Aromatic Substituent 5-Bromothiophene 4-Fluorophenyl 5-Bromothiophene + Phenylpiperazine
Metabolic Stability Moderate (bromine may slow oxidation) High (fluorine resists oxidation) Low (imine bond susceptible to hydrolysis)

Biological Activity

N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine, with CAS number 1096878-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperidine derivatives that have been studied for their pharmacological properties, including their roles in modulating various biological pathways.

Chemical Structure and Properties

  • Molecular Formula: C11H17BrN2S
  • Molecular Weight: 289.23 g/mol
  • Purity: Typically available at 97% or higher purity levels.

The compound features a bromothiophene moiety, which is known for contributing to the biological activity of various drugs, particularly in the context of anti-inflammatory and anticancer therapies.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory Effects: Compounds with thiophene rings have been shown to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties: The structural features of piperidine derivatives often correlate with cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the ability of similar compounds to induce apoptosis in tumor cells by targeting critical signaling pathways such as AKT/mTOR.
  • Neuroprotective Effects: Some derivatives are being explored for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)12.3Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)8.7Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for further development into anticancer agents.

Case Studies

  • Study on Anti-inflammatory Activity:
    A study evaluated the anti-inflammatory properties of related compounds in a rat model of adjuvant arthritis. The results indicated that these compounds significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic application for inflammatory diseases.
  • Neuroprotective Study:
    Another investigation assessed the neuroprotective effects of similar piperidine derivatives in models of oxidative stress-induced neuronal damage. The results showed a marked reduction in cell death and preservation of mitochondrial function, indicating that these compounds could be beneficial in neurodegenerative disorders.

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